Methyl 3-amino-4-(cyclopropylmethoxy)benzoate
Overview
Description
“Methyl 3-amino-4-(cyclopropylmethoxy)benzoate” is a chemical compound with the molecular formula C12H15NO3 . It is a compound of interest in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 221.25 g/mol .Scientific Research Applications
1. Role in Chemical Synthesis
Methyl 3-amino-4-(cyclopropylmethoxy)benzoate serves as a crucial intermediate in the synthesis of diverse chemical compounds. For example, it has been utilized in the cyclization processes to produce substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its versatility in heterocyclic compound synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This indicates its potential for creating pharmacologically active molecules or novel materials with unique properties.
2. Contributions to Material Science
In the field of material science, this compound has been implicated in the development of photopolymerization processes. A derivative, explored for its photoiniferter behavior, decomposes under UV irradiation to generate radicals necessary for initiating polymerization, demonstrating the compound's utility in creating advanced polymers with potential applications ranging from coatings to medical devices (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
3. Applications in Organic Chemistry
In organic chemistry, its use extends to facilitating novel radical addition reactions. Cyano(ethoxycarbonothioylthio)methyl benzoate, a related compound, showcases the ability to act as a one-carbon radical equivalent, enabling the introduction of acyl units to olefins. This underlines the compound's importance in synthetic strategies for constructing complex organic molecules with high precision (Bagal, de Greef, & Zard, 2006).
4. Exploration in Drug Development
The relevance of this compound extends to the realm of drug development, where derivatives are synthesized for evaluating their biological activities, such as antimicrobial properties. The synthesis of novel arylazopyrazolones substituted with thiazolyhydrazone, starting from a related compound, exemplifies the strategic use of this chemical in producing potential therapeutic agents (Shah, 2014).
Mechanism of Action
and a molecular weight of 221.25 . The compound contains a benzoic acid moiety, which is a common structural component in a variety of pharmaceuticals and biologically active compounds. The presence of the amino and methoxy groups may influence the compound’s solubility, stability, and interactions with biological targets.
Properties
IUPAC Name |
methyl 3-amino-4-(cyclopropylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBZYWLAYCFRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255019 | |
Record name | Methyl 3-amino-4-(cyclopropylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-59-3 | |
Record name | Methyl 3-amino-4-(cyclopropylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927802-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-(cyclopropylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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